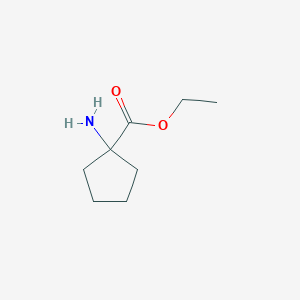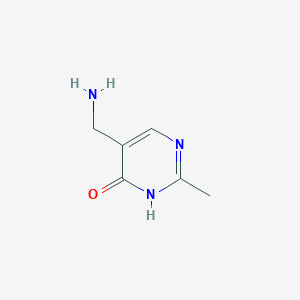
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be synthesized in the laboratory using specific methods.
Mécanisme D'action
The mechanism of action of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is not fully understood. However, it is believed to exert its effects by binding to specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine in the brain. This, in turn, leads to an increase in the concentration of acetylcholine, which is important for cognitive function.
Effets Biochimiques Et Physiologiques
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain tumor cells, reduce inflammation, and inhibit the activity of certain enzymes. Additionally, it has been shown to have a positive effect on cognitive function by increasing the concentration of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- is that it can be easily synthesized in the laboratory using relatively simple methods. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various physiological and biochemical processes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-. One area of research could focus on elucidating the compound's mechanism of action, which would provide a better understanding of its biological activities. Additionally, further studies could investigate the compound's potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Finally, research could focus on developing new synthetic methods for Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-, which could lead to the development of more potent analogs with improved biological activities.
Méthodes De Synthèse
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- can be synthesized using a reaction between 2-fluoro-1-naphthoic acid and 2-aminoethanol in the presence of a catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl-. The synthesis method of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antifungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. The compound has also been studied for its potential use as a fluorescent probe for detecting certain biomolecules.
Propriétés
Numéro CAS |
10016-11-2 |
|---|---|
Nom du produit |
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-naphthyl- |
Formule moléculaire |
C14H14FNO2 |
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
2-fluoro-N-(2-hydroxyethyl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C14H14FNO2/c15-10-14(18)16(8-9-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,17H,8-10H2 |
Clé InChI |
SRHCIXDVBODFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
Autres numéros CAS |
10016-11-2 |
Synonymes |
2-Fluoro-N-(2-hydroxyethyl)-N-(1-naphtyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















